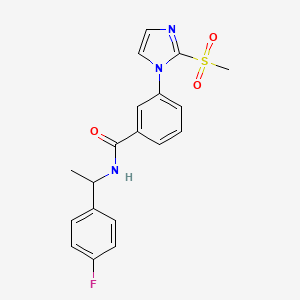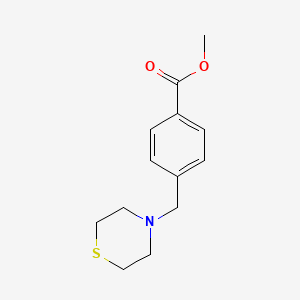
Methyl 4-(thiomorpholin-4-ylmethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(thiomorpholin-4-ylmethyl)benzoate” is a chemical compound with the CAS Number: 128982-45-6 and a linear formula of C13H17NO2S . It has a molecular weight of 251.35 . The IUPAC name for this compound is methyl 4-(4-thiomorpholinylmethyl)benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 4-(thiomorpholin-4-ylmethyl)benzoate” is 1S/C13H17NO2S/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-(thiomorpholin-4-ylmethyl)benzoate” is a solid substance with a melting point between 73 - 75 degrees Celsius .Aplicaciones Científicas De Investigación
Structural and Spectral Analysis
A study on the structural and spectral analysis of a Mannich base compound, closely related to "Methyl 4-(thiomorpholin-4-ylmethyl)benzoate," reveals the compound's crystal structure, including angles and dihedral angles between molecular planes. This information is crucial for understanding the compound's reactivity, stability, and potential for forming complexes with other molecules. Such analyses are foundational in material science, contributing to the development of new materials with tailored properties (Franklin et al., 2011).
Corrosion Inhibition
Research on corrosion inhibition highlights the application of thiomorpholin-4-ylmethyl-phosphonic acid (TMPA) and morpholin-4-methyl-phosphonic acid (MPA) in protecting metals from corrosion. These compounds demonstrate high inhibition efficiency, showcasing the potential of "Methyl 4-(thiomorpholin-4-ylmethyl)benzoate" derivatives in industrial applications, such as in coatings to protect infrastructure and machinery (Amar et al., 2006).
Synthesis and Toxicity of Ionic Liquids
The synthesis and toxicity assessment of ionic liquids incorporating morpholinium salts indicate moderate to low toxicity, opening avenues for their use in green chemistry and industrial processes. These insights can direct research on "Methyl 4-(thiomorpholin-4-ylmethyl)benzoate" towards environmentally friendly applications, such as solvents or catalysts in chemical syntheses (Pernak et al., 2011).
Anticorrosive Properties
Further studies on anticorrosive properties of similar compounds demonstrate the potential of "Methyl 4-(thiomorpholin-4-ylmethyl)benzoate" derivatives in protecting carbon steel in seawater. This application is crucial for marine infrastructure and vessels, offering a means to enhance longevity and reduce maintenance costs (Amar et al., 2008).
Molecular Organization in Bilayers
A study on the molecular organization of compounds within lipid bilayers provides insights into their interactions with biological membranes. This research could inform the development of drug delivery systems or the design of compounds with selective affinity for certain cell types, impacting pharmaceutical and medical research (Kluczyk et al., 2016).
Safety And Hazards
The safety information for “Methyl 4-(thiomorpholin-4-ylmethyl)benzoate” includes several hazard statements: H302, H312, H332 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . These statements provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
methyl 4-(thiomorpholin-4-ylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEYOAINGYHIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(thiomorpholin-4-ylmethyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2744014.png)
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide](/img/structure/B2744015.png)
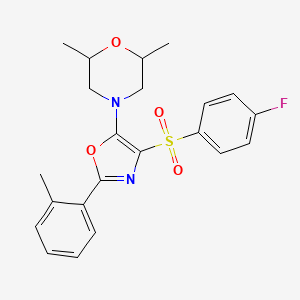
![N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2744019.png)
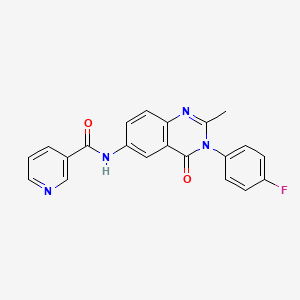
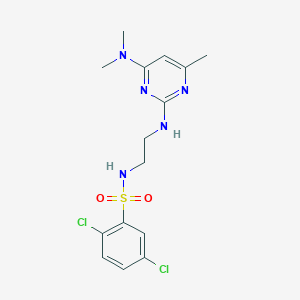
![2-bromo-4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2744026.png)
![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2744027.png)
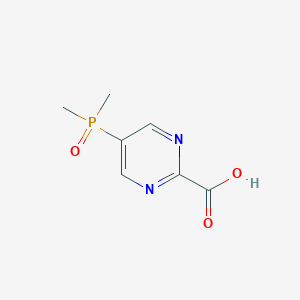
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2744030.png)
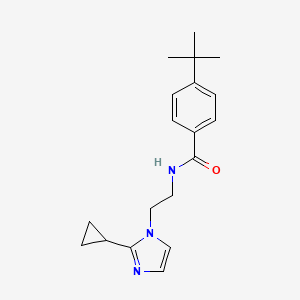
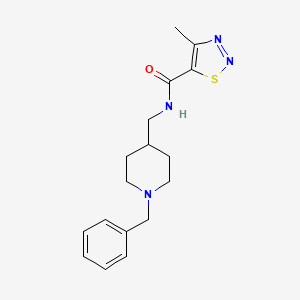
![4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2744034.png)
